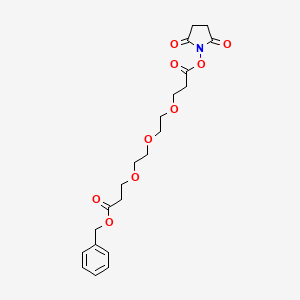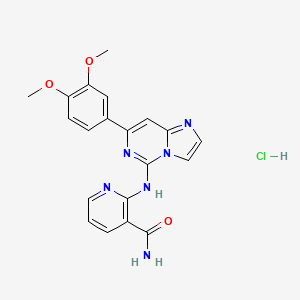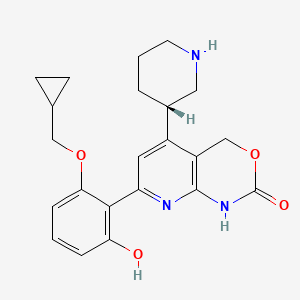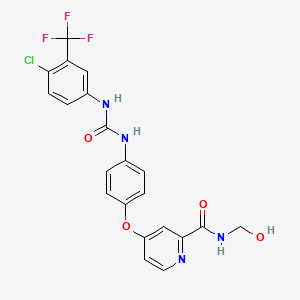
Benzyloxy carbonyl-PEG3-NHS ester
Übersicht
Beschreibung
Benzyloxy carbonyl-PEG3-NHS ester is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . The CAS number for this compound is 2100306-68-9 .
Synthesis Analysis
The synthesis of Benzyloxy carbonyl-PEG3-NHS ester involves the use of a PEG spacer, which increases the solubility of compounds in aqueous media . The t-Boc group can be deprotected under mild acidic conditions to form a free amine .Molecular Structure Analysis
The molecular formula of Benzyloxy carbonyl-PEG3-NHS ester is C21H27NO9 . It has a molecular weight of 437.44 g/mol .Physical And Chemical Properties Analysis
Benzyloxy carbonyl-PEG3-NHS ester has a molecular weight of 437.44 g/mol and a molecular formula of C21H27NO9 . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Protein Labeling
Benzyloxy carbonyl-PEG3-NHS ester can be used to label the primary amines (-NH2) of proteins . This is particularly useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Oligonucleotide Labeling
This compound can also be used to label amine-modified oligonucleotides . This is important in molecular biology research, especially in the study of nucleic acids.
Enhancing Water Solubility
The PEG linker in Benzyloxy carbonyl-PEG3-NHS ester increases the compound’s water solubility in aqueous media . This property is beneficial in drug delivery systems, as it can improve the bioavailability of therapeutic agents.
Drug Delivery Systems
Benzyloxy carbonyl-PEG3-NHS ester is used in the development of drug delivery systems . The PEGylation process, which involves the attachment of PEG chains to drugs or therapeutic proteins, can improve the stability, solubility, and safety of the drug.
Synthesis of PROTACs
Benzyloxy carbonyl-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Removal of Benzyl Protecting Group
The benzyl protecting group in Benzyloxy carbonyl-PEG3-NHS ester can be removed by hydrogenolysis . This process is often used in organic synthesis to selectively remove protecting groups.
Wirkmechanismus
Target of Action
The primary targets of Benzyloxy carbonyl-PEG3-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
Benzyloxy carbonyl-PEG3-NHS ester is a PEG linker which contains a benzyl protecting group and an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The benzyl protecting group can be removed by hydrogenolysis .
Biochemical Pathways
Benzyloxy carbonyl-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in Benzyloxy carbonyl-PEG3-NHS ester increases the solubility of compounds in aqueous media . This property can have a significant impact on the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of Benzyloxy carbonyl-PEG3-NHS ester is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the specific target proteins that are degraded.
Action Environment
The action, efficacy, and stability of Benzyloxy carbonyl-PEG3-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the benzyl group . Additionally, the temperature and storage conditions can impact the stability of the compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c23-18-6-7-19(24)22(18)31-21(26)9-11-28-13-15-29-14-12-27-10-8-20(25)30-16-17-4-2-1-3-5-17/h1-5H,6-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTJKBVGXWAMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124846 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxy carbonyl-PEG3-NHS ester | |
CAS RN |
2100306-68-9 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile](/img/structure/B605948.png)
![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)

